molecular formula C13H20ClN B13328818 N-(2-Chlorobenzyl)-4-methylpentan-2-amine

N-(2-Chlorobenzyl)-4-methylpentan-2-amine

Cat. No.: B13328818
M. Wt: 225.76 g/mol
InChI Key: SMDAAFMZDBCDEK-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-4-methylpentan-2-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a chlorine atom at the 2-position, attached to a 4-methylpentan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-4-methylpentan-2-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpentan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-4-methylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-4-methylpentan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-4-methylpentan-2-amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorobenzyl)-4-methylpentan-2-amine:

    N-(2-Chlorobenzyl)-4-methylpentan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    N-(2-Chlorobenzyl)-4-methylpentan-2-nitrile: Contains a nitrile group, leading to different chemical properties and reactivity.

Uniqueness

This compound stands out due to its specific combination of a chlorobenzyl group and a methylpentan-2-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methylpentan-2-amine

InChI

InChI=1S/C13H20ClN/c1-10(2)8-11(3)15-9-12-6-4-5-7-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3

InChI Key

SMDAAFMZDBCDEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCC1=CC=CC=C1Cl

Origin of Product

United States

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